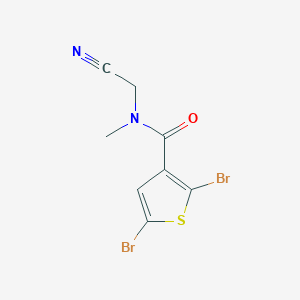
6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane, also known as FSOX or FSOX-6, is a novel compound that has gained significant interest in the scientific community due to its unique chemical structure and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane-6 has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, such as carbonic anhydrase and acetylcholinesterase, making it a promising candidate for the development of new drugs for the treatment of various diseases, such as Alzheimer's disease and glaucoma.
Wirkmechanismus
The exact mechanism of action of 6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane-6 is not fully understood, but it is believed to act as a reversible inhibitor of certain enzymes by binding to the active site and preventing the substrate from binding. This results in a decrease in enzyme activity and subsequent physiological effects.
Biochemical and Physiological Effects:
This compound-6 has been shown to exhibit various biochemical and physiological effects, such as reducing intraocular pressure, improving cognitive function, and inhibiting tumor growth. These effects are thought to be mediated through the inhibition of specific enzymes and subsequent modulation of various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane-6 has several advantages for use in lab experiments, such as its high potency and selectivity, making it a useful tool for studying enzyme function and inhibition. However, its limited solubility and stability may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane-6, including further investigation into its mechanism of action and potential therapeutic applications, as well as the development of more efficient synthesis methods and derivatives with improved properties. Additionally, the use of this compound-6 in combination with other compounds may provide synergistic effects and enhance its therapeutic potential.
Synthesemethoden
6-Ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane-6 is synthesized through a multistep process involving the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with ethylamine and subsequent cyclization with diethyl oxalate. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
6-ethyl-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-1,4-oxazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-2-10-8-16(3-4-20-9-10)13(17)11-5-12(7-15-6-11)21-22(14,18)19/h5-7,10H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKOHSALLHANBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCOC1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2515075.png)
![N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2515076.png)

![{2-Cyano-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]acetyl}urea](/img/structure/B2515080.png)
![3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2515081.png)


![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515084.png)




![[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2515093.png)
